N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a quinoline derivative. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s unique structure makes it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been extensively investigated and are known to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds related to this molecule .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential antimicrobial effects .
Preparation Methods
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and quinoline moieties. Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can be compared with other benzothiazole and quinoline derivatives:
Benzothiazole derivatives: Such as riluzole and pramipexole, which are used in the treatment of neurological disorders.
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs. The uniqueness of this compound lies in its combined structure, which may offer synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS2/c1-16-14-24(27-20-7-3-2-6-19(16)20)30-15-23(29)26-18-12-10-17(11-13-18)25-28-21-8-4-5-9-22(21)31-25/h2-14H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYMUVFMXXGTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.